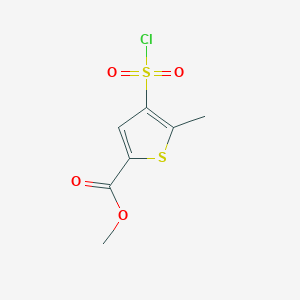

Methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate

CAS No.: 1565929-24-9

Cat. No.: VC7207312

Molecular Formula: C7H7ClO4S2

Molecular Weight: 254.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1565929-24-9 |

|---|---|

| Molecular Formula | C7H7ClO4S2 |

| Molecular Weight | 254.7 |

| IUPAC Name | methyl 4-chlorosulfonyl-5-methylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C7H7ClO4S2/c1-4-6(14(8,10)11)3-5(13-4)7(9)12-2/h3H,1-2H3 |

| Standard InChI Key | QVOZELKMBWWEJV-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(S1)C(=O)OC)S(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C₇H₇ClO₄S₂, with a molecular weight of 254.7 g/mol. Its IUPAC name, methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate, reflects the substituent positions on the thiophene ring. Key structural features include:

-

Chlorosulfonyl group (-SO₂Cl) at position 5, a highly reactive electrophilic site.

-

Methyl ester (-COOCH₃) at position 2, providing stability and synthetic versatility.

-

Methyl group (-CH₃) at position 4, influencing steric and electronic properties.

The canonical SMILES representation is CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl, and its InChIKey is YWBXGHFHMHUSKH-UHFFFAOYSA-N.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves chlorosulfonation of methyl 4-methylthiophene-2-carboxylate using chlorosulfonic acid (ClSO₃H). A representative procedure from patent literature outlines:

-

Reaction Conditions:

-

Substrate: Methyl 4-methylthiophene-2-carboxylate (3.0 g, 19.2 mmol).

-

Reagent: Chlorosulfonic acid (10 mL).

-

Temperature: 0–20°C (ice bath followed by gradual warming).

-

Duration: 4 hours.

-

-

Workup:

-

Quenching in ice water (100 mL).

-

Extraction with dichloromethane.

-

Drying and solvent evaporation under reduced pressure.

-

This method highlights the challenges of controlling regioselectivity and minimizing side reactions during chlorosulfonation.

Industrial-Scale Considerations

Industrial production optimizes parameters for scalability:

-

Temperature Control: Maintaining 0–20°C prevents exothermic side reactions.

-

Solvent Selection: Dichloromethane balances reactivity and ease of removal.

-

Purification: Crystallization or distillation ensures high purity for downstream applications.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chlorosulfonyl group reacts readily with nucleophiles (e.g., amines, alcohols):

-

With Amines: Forms sulfonamides (RSO₂NR'₂), pivotal in drug discovery.

Example:

-

With Alcohols: Produces sulfonate esters (RSO₃R'), used as surfactants or catalysts.

Reduction and Oxidation

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces -SO₂Cl to -SO₂H, enabling further functionalization.

-

Oxidation: Hydrogen peroxide oxidizes the thiophene ring to sulfones, altering electronic properties for materials science applications.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s utility lies in synthesizing sulfonamide-based drugs, which target enzymes like carbonic anhydrase or cyclooxygenase. For example:

-

Antimicrobial agents via inhibition of bacterial dihydropteroate synthase.

-

Anticancer candidates through interference with tumor cell proliferation pathways.

Materials Science

-

Conductive Polymers: Thiophene derivatives are precursors for polythiophenes used in organic electronics.

-

Coordination Complexes: The sulfonyl group chelates metals, enabling catalysis or sensing applications.

Comparison with Structural Analogs

Positional Isomerism

-

Methyl 4-(chlorosulfonyl)-5-methylthiophene-2-carboxylate (hypothetical isomer): Altered substituent positions would shift reactivity and electronic properties.

-

Methyl 5-(chlorosulfonyl)-3-methylthiophene-2-carboxylate: Reduced steric hindrance at position 3 could enhance nucleophilic substitution rates.

Functional Group Variations

-

Ethyl Ester Analog: Increased ester chain length improves lipid solubility for drug delivery.

-

Nitro-Substituted Analog: Introduces electron-withdrawing effects, accelerating electrophilic substitutions.

Biological Activity and Mechanistic Insights

Anticancer Prospects

Preliminary research indicates thiophene sulfonamides induce apoptosis in cancer cells via caspase-3 activation. Further studies are needed to validate efficacy and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume